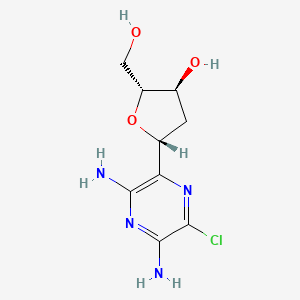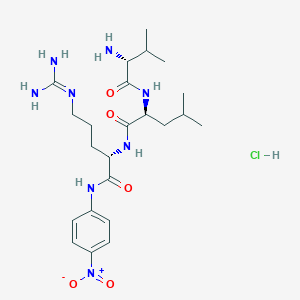
2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine is a synthetic nucleoside analog It is structurally related to naturally occurring nucleosides but has been chemically modified to include a chlorine atom and a deoxyribofuranosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrazine and 2-deoxyribose.
Glycosylation Reaction: The 2-deoxyribose is activated and then coupled with 2-chloropyrazine under acidic conditions to form the glycosidic bond.
Amination: The resulting intermediate is then subjected to amination reactions to introduce the amino groups at the 3 and 5 positions of the pyrazine ring.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Continuous flow chemistry and automated synthesis platforms could be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger nucleoside analogs or conjugates.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of amino or thiol-substituted derivatives.
Oxidation: Formation of oxidized pyrazine derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Scientific Research Applications
2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and anticancer agent. Its structural similarity to nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Biochemistry: Used as a tool to study nucleoside metabolism and enzyme interactions.
Chemical Biology: Employed in the design of nucleoside-based probes and sensors.
Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell growth. The compound targets enzymes involved in nucleoside metabolism, such as DNA polymerases and reverse transcriptases, thereby interfering with their activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: Another nucleoside analog with antiviral properties.
6-Chloroguanine: Known for its anticancer activity.
2-Chloroadenine: Used in the synthesis of antiviral agents.
Uniqueness
2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine is unique due to its specific substitution pattern and the presence of both chlorine and amino groups. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for drug development. Its ability to be incorporated into nucleic acids and disrupt their function sets it apart from other nucleoside analogs.
Properties
IUPAC Name |
(2R,3S,5R)-5-(3,5-diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O3/c10-7-9(12)14-8(11)6(13-7)4-1-3(16)5(2-15)17-4/h3-5,15-16H,1-2H2,(H4,11,12,14)/t3-,4+,5+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJKYPXFZLKMDU-VPENINKCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1C2=C(N=C(C(=N2)Cl)N)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1C2=C(N=C(C(=N2)Cl)N)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B1142956.png)







